(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide
Overview
Description
“(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide” is a chemical compound. It is also known as Sodium 2,3-dihydroxypropyl (2R)-2-[(9Z,12Z)-9,12-octadecadienoyloxy]-3-(palmitoyloxy)propyl phosphate .
Synthesis Analysis
The compound was isolated from Eichhornia crassipes for the first time using chromatographic techniques and identified using 1D and 2D NMR spectroscopic methods (1H NMR, COSY, HSQC, HMBC and 13C NMR) .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple functional groups. It includes a hydroxypropan-2-yl group and an octadeca-9,12-dienamide group .Chemical Reactions Analysis
The compound has been studied for its interactions with β-ketoacyl-ACP synthase (KasA), an essential member of the b-ketoacyl synthases encoded in the M. tuberculosis genome .Physical And Chemical Properties Analysis
The compound has a molecular formula of C40H74NaO10P, an average mass of 768.973 Da, and a monoisotopic mass of 768.491760 Da .Scientific Research Applications
Epoxidation Reactions
The epoxidation reactions of unsaturated fatty esters, including compounds similar to (9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide, are studied for their high yields and easy isolation of epoxy derivatives. These reactions are significant in the field of organic chemistry and materials science, involving the use of potassium peroxomonosulfate and yielding monoepoxy derivatives (Lie Ken Jie & Pasha, 1998).
Nuclear Magnetic Resonance Properties
The study of the nuclear magnetic resonance properties of fatty acid isomers, including those structurally related to the compound , provides insights into the composition and behavior of these molecules. This research is essential in analytical chemistry, especially in understanding the structural aspects of fatty acids (Lie Ken Jie et al., 1997).
Human Metabolism Studies
Research involving large-scale preparation of labeled fatty acids, including isomers of the compound of interest, is crucial for human metabolism studies. These studies are instrumental in understanding how these fatty acids are processed in the human body, with implications in nutritional science and medicine (Loreau et al., 2000).
Lipid Peroxidation Markers
The study of hydroxy acids derived from fatty acids, such as 9-hydroxy-10,12-octadecadienoic acid (related to the compound ), reveals their potential as markers for lipid peroxidation. This research is significant in the field of biochemistry and pathology, especially in understanding oxidative stress and its impact on human health (Spiteller & Spiteller, 1997).
Dimethyl Disulfide Derivatization
The dimethyl disulfide derivatization of fatty acids, including those structurally similar to the compound , aids in understanding their stereochemistry. This research is important in chemical analysis and molecular biology, providing a method to determine the cis-cis and trans-trans double bond stereochemistry of fatty acids (Carballeira & Cruz, 1996).
Future Directions
The compound, despite some unfavourable physico-chemical properties, still provides reliable interactions that only require logical structural modifications by the addition of polar regions amongst others to increase interactions and ligand efficiency, which can consequently stand to be a better potential drug lead . It has been shown to interact fairly well with β-ketoacyl-ACP synthase and proved to be a potential starting material from which anti-tubercular drugs can be designed .
properties
IUPAC Name |
(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h7-8,10-11,20,23H,3-6,9,12-19H2,1-2H3,(H,22,24)/b8-7-,11-10-/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRRUPVKLINJKD-FNUGXZCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@H](C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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